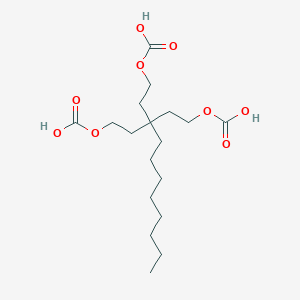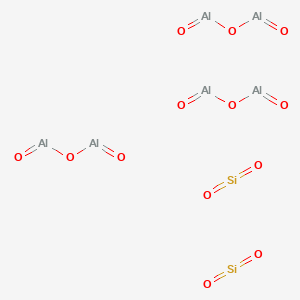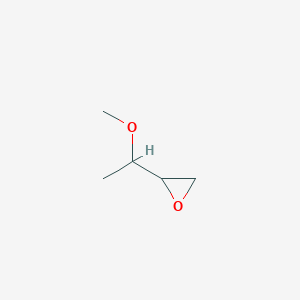
2-(1-Methoxyethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methoxyethyl)oxirane, also known as methyl glycidyl ether, is a chemical compound that is commonly used in various scientific research applications. It is a colorless, flammable liquid with a slight sweet odor. This compound is widely used in the synthesis of various organic compounds due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(1-Methoxyethyl)oxirane is not fully understood. However, it is believed to react with various functional groups such as hydroxyl, carboxyl, and amine groups to form stable covalent bonds. This reaction leads to the formation of various organic compounds such as glycidyl ethers and epoxy resins.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(1-Methoxyethyl)oxirane are not fully understood. However, it is known to be a skin and eye irritant. Prolonged exposure to this compound can also cause respiratory problems and liver damage. Therefore, it is important to handle this compound with care and use appropriate protective equipment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1-Methoxyethyl)oxirane in lab experiments include its unique chemical properties, which allow for the synthesis of various organic compounds. It is also readily available and relatively inexpensive. However, the limitations of using this compound include its potential toxicity and the need for appropriate protective equipment when handling it.
Zukünftige Richtungen
There are several future directions for the use of 2-(1-Methoxyethyl)oxirane in scientific research. One direction is the development of more efficient and environmentally friendly synthesis methods. Another direction is the use of this compound in the production of biodegradable polymers and coatings. Additionally, the use of 2-(1-Methoxyethyl)oxirane in the synthesis of new drugs and pharmaceuticals is an area of potential future research.
Conclusion:
In conclusion, 2-(1-Methoxyethyl)oxirane is a chemical compound that is widely used in various scientific research applications. Its unique chemical properties make it a valuable reagent in the synthesis of various organic compounds. However, its potential toxicity requires appropriate handling and protective equipment. Future research in this field could lead to the development of more efficient and environmentally friendly synthesis methods, as well as the production of new drugs and pharmaceuticals.
Synthesemethoden
The synthesis of 2-(1-Methoxyethyl)oxirane is usually carried out by the reaction of epichlorohydrin with methanol in the presence of a base catalyst such as sodium hydroxide. The reaction is exothermic and is usually carried out under reflux conditions. The resulting product is then purified by distillation to obtain pure 2-(1-Methoxyethyl)oxirane.
Wissenschaftliche Forschungsanwendungen
2-(1-Methoxyethyl)oxirane is widely used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds such as glycidyl ethers, epoxy resins, and glycerol derivatives. It is also used as a cross-linking agent in the production of polymers and coatings. Additionally, it is used as a solvent in various chemical reactions.
Eigenschaften
CAS-Nummer |
143587-91-1 |
|---|---|
Produktname |
2-(1-Methoxyethyl)oxirane |
Molekularformel |
C5H10O2 |
Molekulargewicht |
102.13 g/mol |
IUPAC-Name |
2-(1-methoxyethyl)oxirane |
InChI |
InChI=1S/C5H10O2/c1-4(6-2)5-3-7-5/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
IKUAUHZFSKCAIQ-UHFFFAOYSA-N |
SMILES |
CC(C1CO1)OC |
Kanonische SMILES |
CC(C1CO1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



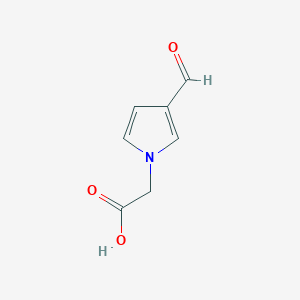
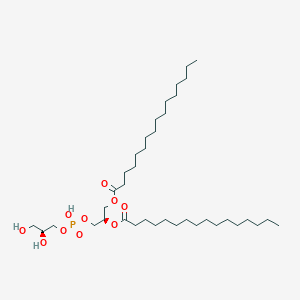
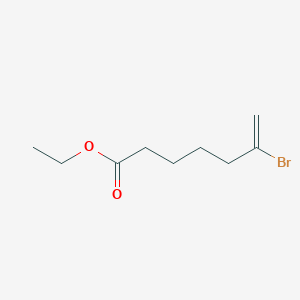
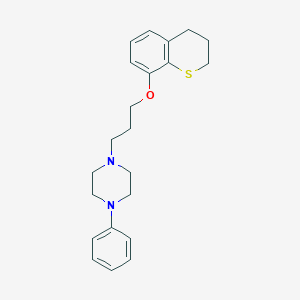
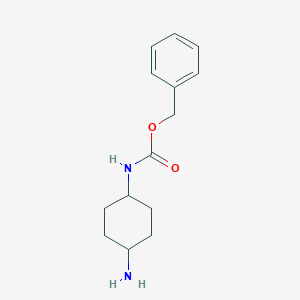
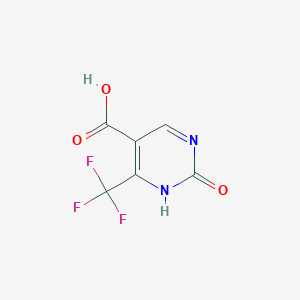
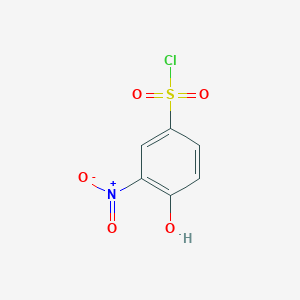
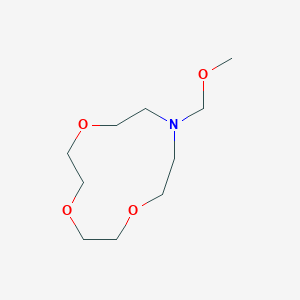
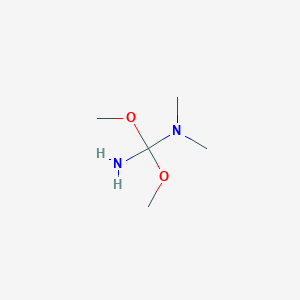
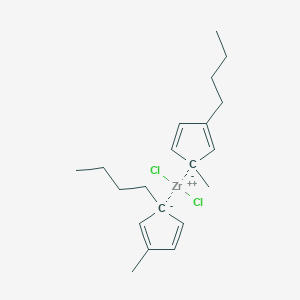
![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)
![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)
